molecular formula C22H22O5 B380550 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate

2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate

Cat. No.: B380550
M. Wt: 366.4g/mol
InChI Key: QXYYVCOUNUHUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a chromene core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common route involves the condensation of 4-propylphenol with 2,8-dimethyl-4H-chromen-4-one under acidic conditions to form the intermediate 3-(4-propylphenoxy)-2,8-dimethyl-4H-chromen-4-one. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
  • 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
  • 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate

Uniqueness

2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate is unique due to the presence of the propyl group on the phenoxy moiety. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4g/mol

IUPAC Name

[2,8-dimethyl-4-oxo-3-(4-propylphenoxy)chromen-7-yl] acetate

InChI

InChI=1S/C22H22O5/c1-5-6-16-7-9-17(10-8-16)27-22-14(3)25-21-13(2)19(26-15(4)23)12-11-18(21)20(22)24/h7-12H,5-6H2,1-4H3

InChI Key

QXYYVCOUNUHUDQ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C

Origin of Product

United States

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